molecular formula C36H30Cl2NiP2 B7819496 Bis(triphenylphosphine)nickel(II)chloride

Bis(triphenylphosphine)nickel(II)chloride

Cat. No.: B7819496
M. Wt: 654.2 g/mol
InChI Key: ZBRJXVVKPBZPAN-UHFFFAOYSA-L
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Description

Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex with the formula NiCl₂[P(C₆H₅)₃]₂. This compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid. It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrosilylations, hydrogenations, and polymerizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The blue isomer of nickel, dichlorobis(triphenylphosphine)-, is prepared by treating hydrated nickel chloride with triphenylphosphine in alcohols or glacial acetic acid:

NiCl26H2O+2PPh3NiCl2(PPh3)2+6H2O\text{NiCl}_2 \cdot 6\text{H}_2\text{O} + 2\text{PPh}_3 \rightarrow \text{NiCl}_2(\text{PPh}_3)_2 + 6\text{H}_2\text{O} NiCl2​⋅6H2​O+2PPh3​→NiCl2​(PPh3​)2​+6H2​O

When allowed to crystallize from chlorinated solvents, the tetrahedral isomer converts to the square planar isomer. The square planar form is red and diamagnetic, while the blue form is paramagnetic and features tetrahedral nickel(II) centers .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)nickel(II)chloride, undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidative addition reactions.

    Reduction: It can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions at the phosphorus atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(triphenylphosphine)nickel(II)chloride, is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism by which nickel, dichlorobis(triphenylphosphine)-, exerts its catalytic effects involves the coordination of the nickel center with the phosphorus atoms of the triphenylphosphine ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, leading to the desired chemical transformations .

Comparison with Similar Compounds

Bis(triphenylphosphine)nickel(II)chloride, can be compared with other similar compounds, such as:

These compounds share similar catalytic properties but differ in their ligand structures and oxidation states, which can influence their reactivity and applications.

Properties

IUPAC Name

nickel(2+);triphenylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRJXVVKPBZPAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Bis(triphenylphosphine)nickel(II) chloride
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CAS No.

14264-16-5
Record name Bis(triphenylphosphine)nickel dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14264-16-5
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Record name Nickel, dichlorobis(triphenylphosphine)-
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Record name Bis(triphenylphosphine)nickel(II) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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